Adinazolam Adinazolam Adinazolam is a triazolo[4,3-a][1,4]benzodiazepine having a dimethylaminomethyl group at the 1-position, a phenyl group at the 6-position and a chloro substituent at the 8-position. It has a role as a sedative, an anxiolytic drug, an anticonvulsant and an antidepressant.
Adinazolam (Deracyn®) is a benzodiazepine derivative with anxiolytic, anticonvulsant, sedative, and antidepressant properties. Adinazolam was first developed to enhance the antidepressant effects of [alprazolam]. It has never been approved by the FDA for clinical use.
Brand Name: Vulcanchem
CAS No.: 37115-32-5
VCID: VC0517269
InChI: InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
SMILES: CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Molecular Formula: C19H18ClN5
Molecular Weight: 351.8 g/mol

Adinazolam

CAS No.: 37115-32-5

Cat. No.: VC0517269

Molecular Formula: C19H18ClN5

Molecular Weight: 351.8 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Adinazolam - 37115-32-5

Specification

CAS No. 37115-32-5
Molecular Formula C19H18ClN5
Molecular Weight 351.8 g/mol
IUPAC Name 1-(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)-N,N-dimethylmethanamine
Standard InChI InChI=1S/C19H18ClN5/c1-24(2)12-18-23-22-17-11-21-19(13-6-4-3-5-7-13)15-10-14(20)8-9-16(15)25(17)18/h3-10H,11-12H2,1-2H3
Standard InChI Key GJSLOMWRLALDCT-UHFFFAOYSA-N
SMILES CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Canonical SMILES CN(C)CC1=NN=C2N1C3=C(C=C(C=C3)Cl)C(=NC2)C4=CC=CC=C4
Appearance Solid powder

Introduction

Chemical Profile and Pharmacological Characteristics

Structural Properties

Adinazolam (C₁₉H₁₈ClN₅) features a triazolo ring fused to a benzodiazepine core, with molecular weight 351.83 g/mol . The absence of stereoisomers simplifies its synthetic pathways while maintaining high receptor affinity . Its mesylate salt form (C₂₀H₂₂ClN₅O₃S) enhances water solubility for pharmaceutical formulations .

Mechanism of Action

The compound potentiates GABAergic neurotransmission through dual mechanisms:

  • Positive allosteric modulation of GABAₐ receptors at α-γ subunit interfaces

  • Agonist activity at peripheral benzodiazepine receptors (translocator protein 18 kDa)

This dual activity explains its unique clinical profile combining anxiolytic, antidepressant, and sedative properties . The active metabolite N-desmethyladinazolam (NDMAD) maintains 60-80% of parent compound activity, contributing to prolonged effects .

Pharmacokinetic Profile Across Populations

Hepatic Impairment Considerations

A pivotal study compared 30mg oral doses in cirrhotic vs healthy subjects :

ParameterCirrhotic PatientsHealthy ControlsP-value
Cₘₐₓ (ng/mL)266 ± 95.5153 ± 29.30.019
t₁/₂ (hours)7.702.67<0.001
CL (L/hr)35.0 ± 27.973.7 ± 22.10.024

NDMAD pharmacokinetics showed similar impairment, with AUC increasing 30% in cirrhosis (p=0.064) . These findings necessitate dose adjustments in hepatic impairment.

Ethnic Variability

A four-way crossover study in 39 males revealed significant interethnic differences :

Ethnic GroupAdinazolam AUC (ng·hr/mL)NDMAD Clearance (L/hr)
Asian1425 ± 29818.4 ± 3.2
Caucasian987 ± 21427.6 ± 4.1
African-American1032 ± 24525.9 ± 3.8

Asians exhibited 44% higher AUC than Caucasians (p<0.01), suggesting genetic polymorphisms in CYP3A4/5 may require personalized dosing .

Therapeutic Applications and Clinical Trials

Antidepressant Efficacy

A 6-week double-blind trial (n=80) demonstrated significant advantages over placebo :

EndpointAdinazolam GroupPlacebo GroupEffect Size
Response Rate88%38%OR=4.32
HAM-D Reduction62%29%d=1.45
Remission Rate68%22%NNT=2.2

Notably, 63% of adinazolam patients completed the trial vs 38% on placebo, with transient sedation being the primary adverse effect .

CaseAge/SexBlood Concentration (ng/mL)Co-Ingested Substances
124/F18U-47700 (1470 ng/mL), SRT, 4-CIC
231/M11Lormetazepam, THC, Lorazepam
329/MScreen+3-Hydroxyphenazepam, MXE

These polypharmacy cases complicate mortality attribution, though adinazolam's presence in 2022 US fatalities triggered WHO review .

Recreational Use Patterns

Early studies noted significant "mental high" scores (ARC Inventory) at 20mg doses . User forums describe:

  • Onset: 15-30 minutes (oral)

  • Duration: 4-6 hours with NDMAD afterglow

  • Typical doses: 10-40mg (vs therapeutic 5-30mg)

The rapid tolerance development (3-5 days) may drive dose escalation and dependence .

Regulatory Status and Control Challenges

International Scheduling

The 2022 WHO Expert Committee identified key risk factors :

  • 300% increase in forensic identifications (2019-2022)

  • Illicit synthesis from pharmaceutical nordazepam stocks

  • Documented diversion from research chemical suppliers

Despite this, adinazolam remains uncontrolled in 78% of UN member states as of 2025 .

Detection Challenges

Current immunoassays show cross-reactivity issues:

  • 12% sensitivity at 20ng/mL cutoff

  • 89% specificity against common benzodiazepines
    Liquid chromatography-tandem mass spectrometry (LC-MS/MS) remains the gold standard .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator